molecular formula C8H14O2 B8654202 3-(ethenoxymethyl)-3-ethyloxetane

3-(ethenoxymethyl)-3-ethyloxetane

Cat. No.: B8654202
M. Wt: 142.20 g/mol
InChI Key: LDBOYMRNYCBDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(ethenoxymethyl)-3-ethyloxetane is an organic compound with the molecular formula C8H14O2. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes both an ethyl group and a vinyloxymethyl group attached to the oxetane ring. This combination of functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethenoxymethyl)-3-ethyloxetane typically involves the reaction of 3-ethyl-3-hydroxymethyl oxetane with vinyl acetate in the presence of a base such as sodium hydride. The reaction proceeds via an esterification mechanism, where the hydroxyl group of the oxetane reacts with the vinyl acetate to form the vinyloxymethyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and temperature control systems .

Chemical Reactions Analysis

Types of Reactions

3-(ethenoxymethyl)-3-ethyloxetane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane derivatives with carbonyl groups, while reduction can produce alcohols .

Scientific Research Applications

3-(ethenoxymethyl)-3-ethyloxetane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(ethenoxymethyl)-3-ethyloxetane exerts its effects involves its ability to undergo ring-opening polymerization. This process is initiated by the presence of a catalyst or initiator, leading to the formation of long polymer chains. The molecular targets and pathways involved include interactions with various nucleophiles and electrophiles, which facilitate the ring-opening and subsequent polymerization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(ethenoxymethyl)-3-ethyloxetane is unique due to the presence of both an ethyl group and a vinyloxymethyl group attached to the oxetane ring. This combination imparts distinct reactivity and properties, making it valuable in various applications, particularly in polymer chemistry and materials science .

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3-(ethenoxymethyl)-3-ethyloxetane

InChI

InChI=1S/C8H14O2/c1-3-8(5-9-4-2)6-10-7-8/h4H,2-3,5-7H2,1H3

InChI Key

LDBOYMRNYCBDQK-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)COC=C

Origin of Product

United States

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